An In-Depth Technical Guide to (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol: A Chiral Building Block in Modern Synthesis
An In-Depth Technical Guide to (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol: A Chiral Building Block in Modern Synthesis
This guide provides a comprehensive technical overview of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, a versatile chiral building block pivotal in pharmaceutical and complex molecule synthesis. We will delve into its core physicochemical properties, detailed synthetic and deprotection protocols, and its strategic application in multistep syntheses, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Attributes
(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, often abbreviated as (S)-2-TBS-propan-1-ol, is a silyl ether derivative of (S)-1,2-propanediol. The introduction of the sterically demanding tert-butyldimethylsilyl (TBS) group at the secondary hydroxyl position renders the primary hydroxyl group available for a wide array of chemical transformations. This strategic protection is fundamental to its utility as a chiral synthon, allowing for the preservation of the stereocenter at C2 while subsequent reactions are carried out at the C1 position.
| Property | Value | Source |
| Molecular Formula | C₉H₂₂O₂Si | |
| Molecular Weight | 190.36 g/mol | |
| CAS Number | 135614-57-2 | |
| Appearance | Colorless to Yellow Liquid | |
| Storage Temperature | -20°C |
Synthesis and Purification: A Protocol Grounded in Regioselectivity
The synthesis of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol hinges on the regioselective protection of the secondary hydroxyl group of (S)-1,2-propanediol over the primary one. This selectivity is primarily driven by the steric bulk of the TBS group, which favors reaction at the less sterically hindered primary alcohol. However, through careful selection of reagents and reaction conditions, the secondary alcohol can be selectively protected.
A common synthetic route involves the initial protection of (S)-ethyl lactate, followed by reduction. This multi-step process, while effective, can be lengthy. A more direct approach, though requiring careful control of stoichiometry, involves the direct silylation of (S)-1,2-propanediol.
Experimental Protocol: Synthesis of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol
This protocol is adapted from established procedures for the selective silylation of diols.
Materials:
-
(S)-1,2-propanediol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of (S)-1,2-propanediol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of TBSCl (1.05 eq) in anhydrous DCM dropwise over 30 minutes. The use of a slight excess of the silylating agent and a full equivalent of base for each hydroxyl group helps to drive the reaction to the desired product, while the controlled addition at low temperature helps to manage the exothermic nature of the reaction and improve selectivity.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol.
dot graph "Synthesis_of_S-2-TBS-propan-1-ol" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} digraph "Synthetic_Workflow" { graph [fontname="Arial", fontsize=10, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#4285F4"];
} Caption: Synthetic workflow for (S)-2-TBS-propan-1-ol.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is limited, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 0.9 ppm), two singlets for the dimethylsilyl groups (around 0.1 ppm), and signals for the propanol backbone. The methyl group at C3 would appear as a doublet, coupled to the proton at C2. The protons on C1 and C2 would present as a complex multiplet. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the tert-butyl and dimethylsilyl carbons. The three carbons of the propanol backbone will have different chemical shifts due to their distinct electronic environments, with the carbon bearing the TBS group being significantly shifted downfield. For comparison, in propan-1-ol, the carbon attached to the hydroxyl group appears around 64 ppm.[1]
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the primary alcohol. Strong C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹. The Si-C and Si-O bonds will give rise to characteristic absorptions in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. A prominent fragment would be the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation pattern for TBS-protected compounds.
Strategic Deprotection of the TBS Ether
The removal of the TBS protecting group is a critical step in the synthetic application of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol. The stability of the TBS ether to a wide range of reaction conditions, coupled with the availability of mild and selective deprotection methods, underpins its utility.[2]
Deprotection Mechanisms
There are two primary mechanisms for the cleavage of TBS ethers:
-
Acid-Catalyzed Hydrolysis: This involves the protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.[3]
-
Fluoride-Mediated Cleavage: This is the most common method and relies on the high affinity of fluoride ions for silicon. The nucleophilic attack of fluoride on the silicon atom forms a pentacoordinate intermediate, which then fragments to release the alcohol.[3]
Experimental Protocol: Fluoride-Mediated Deprotection
This protocol provides a general and reliable method for the removal of the TBS group from a secondary alcohol.
Materials:
-
(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol derivative
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.1-1.5 eq) dropwise at room temperature. The slight excess of TBAF ensures the complete removal of the protecting group.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.[4]
Applications in Drug Discovery and Total Synthesis
(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is a valuable chiral building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[5] Its bifunctional nature, with a protected secondary alcohol and a free primary alcohol, allows for sequential and controlled modifications, which is essential in the construction of molecules with multiple stereocenters.
The "chiral pool" approach in synthesis leverages readily available, enantiomerically pure starting materials, such as (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, to introduce chirality into a target molecule. This strategy is often more efficient than asymmetric synthesis or chiral resolution.
While a specific, high-profile application of (S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol in a named drug synthesis is not readily found in general literature, its structural motif is common in many natural products and pharmaceuticals. Its utility lies in its ability to serve as a versatile three-carbon chiral synthon. For instance, the free primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, all while the stereochemistry at C2 is preserved. The subsequent deprotection of the secondary alcohol then reveals a new site for further functionalization.
Conclusion
(S)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is a cornerstone chiral building block for the modern synthetic chemist. Its well-defined stereochemistry, coupled with the robust and selectively cleavable TBS protecting group, provides a reliable and versatile platform for the construction of complex, stereochemically rich molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthon in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
- Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering.
- TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
- (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. Organic Syntheses Procedure.
- Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
- SUPPORTING INFORM
- A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substr
- TBS Protection - Common Conditions. organic-chemistry.org.
- (S)-2-(tert-butyldimethylsilyloxy)propanal. MySkinRecipes.
- Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A. PMC.
- NMR Chemical Shifts. J. Org. Chem.
- Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deproton
- 13C NMR of 1-Propanol. Doc Brown's Chemistry.
- 2-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Prop-2-En-1-Ol synthesis. chemicalbook.
- 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol. PubChem.
- (S)-2-((TERT-BUTYLDIMETHYLSILYL)OXY)PROPAN-1-OL. Sigma-Aldrich.
- Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Organic Chemistry Portal.
- Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). Doc Brown's Chemistry.
- Rhodium-Catalyzed Regioselective Silylation of Alkyl C–H Bonds for the Synthesis of 1,4. eScholarship.org.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. Universidad de La Rioja.
- (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal. Sigma-Aldrich.
- 135614-57-2 | (S)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol. Ambeed.
Sources
- 1. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-2-(tert-butyldimethylsilyloxy)propanal [myskinrecipes.com]
